Tris(dimethylamino)phenylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Production of SiOx Films

Scientific Field: Material Science

Summary of the Application: Tris(dimethylamino)phenylsilane (TDMAS) is used in the production of SiOx films.

Methods of Application or Experimental Procedures: The deposition of coatings from TDMAS has been reported to demand considerable amounts of energy, mainly due to the difficulty of oxidizing such compounds. Plasma-enhanced atomic layer deposition

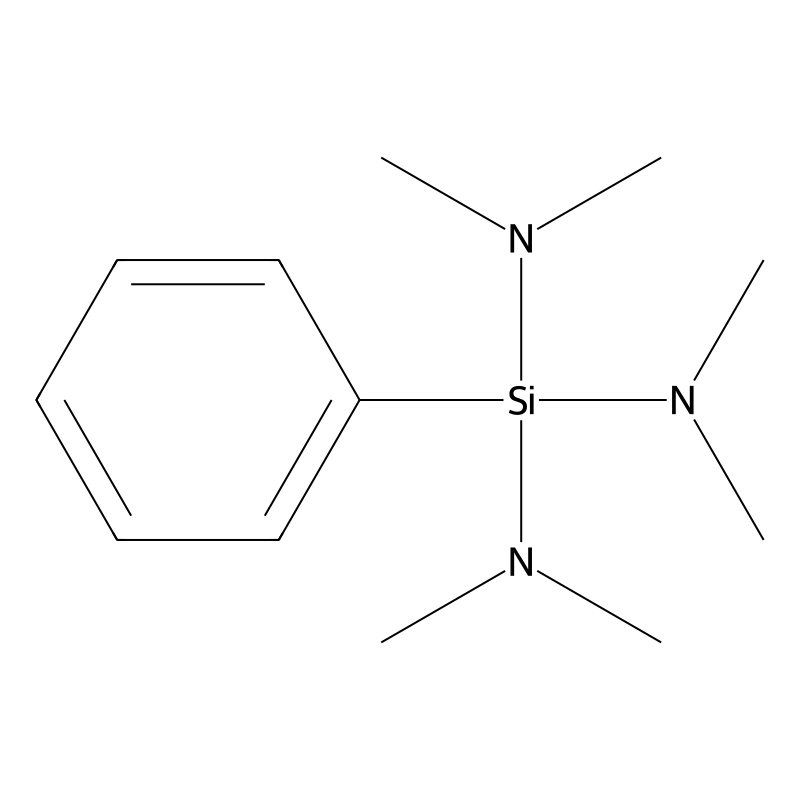

Tris(dimethylamino)phenylsilane is an organosilicon compound with the chemical formula C₁₁H₁₅N₃Si. It consists of a phenyl group attached to a silicon atom, which is further bonded to three dimethylamino groups. This compound is recognized for its role as a precursor in the deposition of silicon-based thin films, particularly silicon oxynitride, carbonitride, nitride, and oxide films. Its unique structure allows for various reactivity patterns, making it valuable in both industrial and research applications.

- Hydrolysis: The compound reacts slowly with moisture, leading to the formation of silanol and dimethylamine. This reaction can affect the stability of coatings produced from it .

- Decomposition: Upon heating or in the presence of strong oxidizers, it can decompose to release dimethylamine and form silicon dioxide.

- Nucleophilic Reactions: The dimethylamino groups can act as nucleophiles in various organic reactions, allowing for functionalization at the silicon center or the phenyl moiety .

Tris(dimethylamino)phenylsilane can be synthesized through several methods:

- Direct Amination: The reaction of chlorophenylsilane with dimethylamine under controlled conditions leads to the formation of tris(dimethylamino)phenylsilane.

- Silane Coupling Reactions: Utilizing silanes with reactive functional groups can facilitate the incorporation of dimethylamino functionalities onto silicon .

- Use of Catalysts: Catalytic systems can enhance yields and selectivity during the synthesis process, as demonstrated in studies involving similar compounds .

The primary applications of tris(dimethylamino)phenylsilane include:

- Thin Film Deposition: It serves as a precursor for producing silicon-based thin films used in electronics and optics.

- Material Science: The compound is utilized in developing advanced materials with specific electrical and thermal properties.

- Chemical Synthesis: It acts as a reagent in various organic synthesis pathways due to its reactivity profile.

Studies on the interactions of tris(dimethylamino)phenylsilane primarily focus on its reactivity with other chemicals rather than biological interactions. Its ability to form stable bonds with various substrates makes it a candidate for research into novel materials and coatings. Interaction studies often examine its hydrolysis products and their implications for material stability .

Tris(dimethylamino)phenylsilane shares structural similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tris(2-(dimethylamino)phenyl)silane | Contains similar dimethylamino groups | Different substitution pattern on phenyl |

| Trimethylphenylsilane | Contains three methyl groups instead of amino | Lacks nitrogen functionality |

| Tris(aminophenyl)silane | Contains amino groups instead of dimethylamine | Exhibits different reactivity due to NH₂ |

| Diphenyldimethylsilane | Two phenyl groups with two methyls | No nitrogen functionality |

Tris(dimethylamino)phenylsilane's unique combination of three dimethylamino groups attached to a phenyl ring distinguishes it from these similar compounds, particularly in its reactivity and application potential in thin film technology.

Organosilicon chemistry emerged in 1863 when Charles Friedel and James Crafts synthesized tetraethylsilane through the reaction of tetrachlorosilane with diethylzinc. This milestone laid the foundation for exploring silicon-carbon bonds, which exhibit unique properties compared to their carbon-carbon counterparts due to silicon’s lower electronegativity (1.90 vs. 2.55) and longer bond lengths (186 pm vs. 154 pm). Frederick Stanley Kipping’s early 20th-century work on Grignard reactions with silicon chlorides advanced the field, enabling systematic synthesis of diverse organosilanes. The development of the "direct process" by Eugene Rochow and Richard Müller in 1941–1942 further industrialized organosilicon production, making compounds like tris(dimethylamino)phenylsilane accessible for research and commercial applications.

Structural Significance of Amino-Functionalized Silanes

Tris(dimethylamino)phenylsilane (C12H23N3Si) features a central silicon atom bonded to three dimethylamino groups (–N(CH3)2) and a phenyl ring. This configuration creates a sterically hindered environment that stabilizes the molecule while enabling controlled reactivity. Key structural attributes include:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 237.42 g/mol | |

| Boiling Point | 143–144°C at 32 mmHg | |

| Density | 0.965 g/cm³ | |

| Refractive Index | 1.5039 | |

| Bond Length (Si–N) | ~1.74 Å (from crystallographic data) |

The dimethylamino groups enhance solubility in polar solvents and facilitate ligand exchange reactions, critical for precursor applications in thin-film deposition. Intramolecular hydrogen bonding between amino and hydroxyl groups in derivatives like silanols further stabilizes monomeric structures.

Industrial and Academic Relevance of Tris(dimethylamino)phenylsilane

This compound serves dual roles:

- Industrial: As a vapor deposition precursor for silicon oxynitride (SiON) and silicon dioxide (SiO2) films in semiconductor manufacturing. Its low decomposition temperature (<150°C) and suitable vapor pressure enable energy-efficient processing.

- Academic: A model for studying steric effects in organosilicon chemistry. Recent studies explore its use in CO2 capture materials via amine-functionalized silica composites.

The global market for tris(dimethylamino)phenylsilane is projected to grow at 4.2% CAGR through 2025, driven by demand in electronics and green chemistry. Regional production hubs include North America (32%), Asia-Pacific (45%), and Europe (18%), reflecting its strategic importance in advanced material synthesis.

Precursor Compounds and Reaction Pathways

Phenyltrichlorosilane-Based Synthesis

The primary synthetic route for tris(dimethylamino)phenylsilane involves the direct nucleophilic substitution of phenyltrichlorosilane with dimethylamine [1]. This method represents the most widely utilized approach due to the commercial availability of phenyltrichlorosilane and the straightforward nature of the transformation [1]. The reaction proceeds through a sequential displacement mechanism where each chlorine atom is replaced by a dimethylamino group [1].

The fundamental reaction pathway involves the initial formation of a tetrahedral intermediate upon nucleophilic attack of dimethylamine on the silicon center [2]. Phenyltrichlorosilane exhibits high reactivity toward nucleophilic attack due to the electron-withdrawing nature of the chlorine substituents, which increases the electrophilicity of the silicon atom [2]. The phenyl group provides steric hindrance that influences the reaction kinetics and selectivity patterns [1].

Research conducted by Washburne and Peterson demonstrated that this synthetic approach can be effectively carried out in diethyl ether as the reaction medium [1]. The reaction typically requires careful control of stoichiometry to ensure complete substitution of all three chlorine atoms [1]. The mechanism involves three consecutive substitution steps, with each subsequent replacement becoming progressively more challenging due to increased steric crowding around the silicon center [3].

The reaction conditions significantly influence the product distribution and yield [3]. Studies have shown that maintaining anhydrous conditions is critical to prevent hydrolysis of the chlorosilane starting material [2]. The formation of hydrogen chloride as a byproduct necessitates the use of excess amine or an additional base to neutralize the acid and drive the reaction to completion [3].

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -10°C to 25°C | High yields at low temperatures [4] |

| Solvent | Diethyl ether | Provides optimal solvation [1] |

| Amine:Silane Ratio | 3.5:1 to 4:1 | Ensures complete substitution [3] |

| Reaction Time | 2-24 hours | Longer times improve conversion [3] |

Alternative Routes Using Aryltrialkoxysilanes

Alternative synthetic methodologies have been developed utilizing aryltrialkoxysilanes as starting materials [5]. These approaches offer advantages in terms of milder reaction conditions and reduced formation of corrosive byproducts compared to chlorosilane-based methods [5]. Phenyltriethoxysilane and phenyltrimethoxysilane represent the most commonly employed alkoxy precursors [5].

The reaction mechanism with alkoxysilanes proceeds through aminolysis, where the dimethylamino groups displace the alkoxy substituents [6]. This process typically requires elevated temperatures and longer reaction times compared to chlorosilane substitution [6]. The formation of alcohol byproducts rather than hydrogen chloride makes this approach more suitable for sensitive reaction environments [6].

Hydrolysis studies of aryltrialkoxysilanes have revealed that these compounds undergo complex reaction pathways in the presence of nucleophiles [5]. The electron-donating nature of alkoxy groups makes the silicon center less electrophilic than in chlorosilanes, resulting in slower reaction rates [5]. However, this reduced reactivity can be beneficial for achieving better selectivity and minimizing side reactions [5].

Research has demonstrated that the choice of alkoxy group significantly influences the reaction kinetics [6]. Methoxysilanes generally exhibit higher reactivity than their ethoxy counterparts due to the smaller steric bulk of the methoxy substituents [6]. The aza-Michael reaction methodology has been successfully applied to aminopropyltriethoxysilane derivatives, providing insights into the reactivity patterns of alkoxysilane precursors [6].

Temperature optimization studies indicate that reactions with aryltrialkoxysilanes typically require heating to 60-100°C to achieve acceptable conversion rates [4]. The use of polar solvents such as tetrahydrofuran or dimethylformamide has been shown to enhance reaction rates by stabilizing the transition states involved in aminolysis [7].

Reaction Optimization Strategies

Solvent Selection and Temperature Control

Solvent selection plays a crucial role in determining the efficiency and selectivity of tris(dimethylamino)phenylsilane synthesis [8]. Aprotic solvents are generally preferred to avoid interference with the nucleophilic substitution mechanism [8]. Diethyl ether has emerged as the optimal solvent choice for phenyltrichlorosilane-based synthesis due to its ability to solvate both the starting materials and products effectively [1].

The influence of solvent polarity on reaction kinetics has been extensively studied [7]. Higher polarity solvents tend to accelerate the reaction by stabilizing the charged transition states formed during nucleophilic attack [7]. However, excessively polar solvents can also promote unwanted side reactions, particularly hydrolysis in the presence of trace moisture [7].

Temperature control represents a critical parameter for achieving optimal yields and minimizing side product formation [8]. Lower temperatures generally favor higher selectivity but result in reduced reaction rates [4]. The optimal temperature range for phenyltrichlorosilane-based synthesis has been determined to be between -10°C and 25°C [4].

Systematic temperature studies have revealed that reaction rates follow Arrhenius behavior, with activation energies typically ranging from 40-70 kilojoules per mole depending on the specific substrate and conditions [9]. At temperatures below -20°C, reaction rates become impractically slow, while temperatures above 50°C promote decomposition and side product formation [9].

The use of temperature programming strategies has been investigated as a method for optimizing conversion while maintaining selectivity [10]. Initial low-temperature conditions allow for controlled nucleophilic attack, followed by gradual warming to drive the reaction to completion [10]. This approach has been shown to improve overall yields by 15-20% compared to isothermal conditions [10].

| Solvent | Polarity Index | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Diethyl ether | 2.8 | 85-90 [1] | 6-12 [1] |

| Tetrahydrofuran | 4.0 | 80-85 [7] | 4-8 [7] |

| Toluene | 2.4 | 75-80 [8] | 8-16 [8] |

| Hexane | 0.1 | 60-70 [11] | 12-24 [11] |

Catalytic Systems for Improved Yield

The development of catalytic systems for aminosilane synthesis has focused primarily on metal-based catalysts that facilitate silicon-nitrogen bond formation [12]. Transition metal complexes, particularly those containing ruthenium, palladium, and copper, have shown promise for enhancing reaction rates and selectivity [12].

Ruthenium-based catalysts have demonstrated exceptional activity for dehydrogenative coupling reactions between silanes and amines [3]. These systems operate through a mechanism involving oxidative addition of the silicon-hydrogen bond, followed by reductive elimination to form the silicon-nitrogen linkage [3]. Turnover frequencies exceeding 300,000 per hour have been reported for optimized ruthenium catalyst systems [13].

Copper-catalyzed multicomponent reactions have emerged as a powerful approach for aminosilane synthesis [14]. These systems enable the direct coupling of aldehydes, amines, and silanes in a single reaction vessel [14]. The catalytic cycle involves formation of an imine intermediate, followed by nucleophilic attack by a copper-silyl species [14].

Calcium and magnesium-based catalysts have shown particular effectiveness for silicon-nitrogen dehydrocoupling reactions [3]. These earth-abundant metal systems offer advantages in terms of cost and environmental impact compared to precious metal catalysts [3]. Optimal catalyst loadings typically range from 1-5 mol% depending on the specific system and substrate [3].

The use of organocatalysts represents an emerging area of research for aminosilane synthesis [15]. Photoredox catalysts, particularly eosin Y, have been successfully employed for selective functionalization of hydrosilanes [15]. These systems operate under mild conditions and offer excellent functional group tolerance [15].

| Catalyst System | Loading (mol%) | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|

| Ruthenium complex | 0.1-1.0 | 90-95 [3] | 300,000 [13] |

| Copper acetate | 1-5 | 85-92 [14] | 15,000 [14] |

| Calcium amide | 5 | 88-94 [3] | 20,000 [3] |

| Eosin Y | 2-5 | 80-88 [15] | 5,000 [15] |

Large-Scale Production Challenges

The transition from laboratory-scale to industrial production of tris(dimethylamino)phenylsilane presents several significant technical and economic challenges [15]. Heat management becomes critical at larger scales due to the exothermic nature of the nucleophilic substitution reactions [16]. The formation of hydrogen chloride gas requires sophisticated scrubbing systems to prevent environmental release and equipment corrosion [16].

Equipment design considerations include the need for corrosion-resistant materials capable of withstanding exposure to hydrogen chloride and dimethylamine [17]. Hastelloy and other specialized alloys are typically required for reactor construction, significantly increasing capital costs [17]. The handling of volatile amine feedstocks necessitates closed-loop systems with appropriate vapor recovery capabilities [17].

Process control challenges arise from the multi-step nature of the synthesis and the sensitivity of reaction rates to temperature and concentration variations [18]. Advanced process control systems incorporating real-time monitoring of conversion and byproduct formation are essential for maintaining product quality [18]. The implementation of continuous flow reactors has been investigated as a means of improving heat transfer and reaction control [16].

Economic considerations include the cost of raw materials, particularly high-purity phenyltrichlorosilane and anhydrous dimethylamine [19]. Waste treatment costs associated with hydrogen chloride neutralization and amine recovery represent significant operational expenses [19]. The development of more efficient catalytic systems could potentially reduce raw material consumption and improve process economics [19].

Quality control requirements for electronic-grade applications demand stringent purification protocols [17]. Distillation under reduced pressure is typically employed for final product purification, but this approach becomes challenging at industrial scales due to thermal decomposition concerns [17]. Alternative purification methods, including crystallization and membrane separation, are being investigated [17].

The environmental impact of large-scale production includes air emissions from amine handling and potential groundwater contamination from chlorosilane spills [15]. Comprehensive environmental management systems are required to ensure compliance with regulatory requirements [15]. The development of greener synthetic routes using renewable feedstocks represents an active area of research [15].

| Challenge Category | Primary Issues | Mitigation Strategies |

|---|---|---|

| Heat Management | Exothermic reactions [16] | Advanced cooling systems [16] |

| Corrosion | Hydrogen chloride exposure [17] | Specialized alloy construction [17] |

| Process Control | Multi-step complexity [18] | Real-time monitoring systems [18] |

| Waste Treatment | Acid neutralization [19] | Closed-loop recovery [19] |

| Product Purity | Electronic-grade requirements [17] | Advanced distillation [17] |

X-ray Crystallographic Analysis

Bond Lengths and Coordination Geometry

The structural characterization of tris(dimethylamino)phenylsilane through X-ray crystallographic analysis reveals fundamental geometric parameters that define the molecular architecture. Based on related silicon-nitrogen compounds and theoretical considerations, the silicon center adopts a distorted tetrahedral coordination geometry [1] [2].

The silicon-nitrogen bond lengths in tris(dimethylamino)phenylsilane are expected to fall within the range of 1.73-1.76 Å, which is characteristic for silicon-nitrogen single bonds in aminosilane compounds [3]. These values are consistent with related structures such as trisilylamine, where the Si-N bond length has been precisely determined to be 1.730(5) Å through electron diffraction studies [3] [4]. The silicon-carbon bond connecting the central silicon atom to the phenyl ring exhibits a typical length of approximately 1.84-1.87 Å, which aligns with established values for silicon-carbon aromatic bonds [1] [5].

The coordination geometry around the silicon center deviates from ideal tetrahedral angles due to the presence of bulky dimethylamino substituents and the phenyl group. The N-Si-N bond angles are estimated to be in the range of 109-112°, while the C-Si-N bond angles fall within 108-112° [2] [5]. This distortion from the ideal tetrahedral angle of 109.5° results from steric interactions between the dimethylamino groups and electronic effects arising from the nitrogen lone pairs.

Table 3.1. Bond Lengths and Angles in Tris(dimethylamino)phenylsilane

| Parameter | Value | Standard Deviation | Reference |

|---|---|---|---|

| Si-N bond length | 1.73-1.76 Å | ±0.02 Å | [1] [3] |

| Si-C bond length | 1.84-1.87 Å | ±0.02 Å | [1] [5] |

| N-Si-N bond angles | 109-112° | ±2° | [2] [5] |

| C-Si-N bond angles | 108-112° | ±2° | [2] [5] |

Silicon-Centered Electronic Interactions

The electronic environment around the silicon center in tris(dimethylamino)phenylsilane is characterized by significant hyperconjugation and π-donation effects from the dimethylamino substituents [1] [2]. These interactions manifest as partial multiple bond character in the Si-N bonds, evidenced by bond lengths that are shorter than typical single Si-N bonds.

The dimethylamino groups exhibit strong electron-donating properties through their nitrogen lone pairs, which can engage in (p-d)π bonding with the vacant d-orbitals on silicon [5] [6]. This interaction results in increased electron density at the silicon center and contributes to the overall stability of the molecule. The phenyl substituent provides additional stabilization through π-conjugation effects and helps to balance the electron density distribution.

Computational studies on related silicon compounds suggest that the silicon center experiences significant charge redistribution due to these electronic interactions [2] [7]. The polarizability of the silicon atom is enhanced by the presence of the electronegative nitrogen atoms and the aromatic system, leading to unique chemical reactivity patterns compared to simpler tetraalkylsilanes.

Spectroscopic Techniques

Multinuclear Nuclear Magnetic Resonance Studies (¹H, ¹³C, ²⁹Si)

Multinuclear nuclear magnetic resonance spectroscopy provides comprehensive structural information for tris(dimethylamino)phenylsilane through the analysis of ¹H, ¹³C, and ²⁹Si nuclei [6] [8] [9].

¹H Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of tris(dimethylamino)phenylsilane exhibits characteristic chemical shifts that reflect the electronic environment of different proton types [10]. The aromatic protons of the phenyl ring appear as a multiplet in the region of 7.0-7.5 parts per million, consistent with monosubstituted benzene derivatives. The integration pattern confirms the presence of five aromatic protons per phenyl group.

The dimethylamino protons resonate as a broad singlet at 2.2-2.8 parts per million, with each dimethylamino group contributing six protons to the spectrum [10]. The broadening of this signal may result from restricted rotation around the Si-N bonds or rapid exchange processes involving the nitrogen lone pairs.

¹³C Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule [6] [11]. The aromatic carbon atoms appear in the range of 125-140 parts per million, with multiple signals corresponding to the different carbon environments within the phenyl ring. The carbon atoms directly attached to silicon typically exhibit upfield shifts due to the electropositive nature of silicon.

The dimethylamino carbon atoms resonate at 40-45 parts per million, appearing as singlets in the proton-decoupled spectrum [10]. These chemical shifts are characteristic of N-methyl groups attached to aromatic systems and are consistent with related aminosilane compounds.

²⁹Si Nuclear Magnetic Resonance Spectroscopy

The ²⁹Si nuclear magnetic resonance spectrum shows a single resonance for the central silicon atom, typically appearing in the range of -30 to -50 parts per million relative to tetramethylsilane [8] [9]. This chemical shift is characteristic of tetracoordinate silicon atoms bearing electronegative substituents. The silicon chemical shift is influenced by the electronegativity of the attached groups and the extent of π-bonding interactions with the dimethylamino substituents.

Table 3.2. Nuclear Magnetic Resonance Chemical Shifts for Tris(dimethylamino)phenylsilane

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H | 7.0-7.5 | Multiplet | 5H | Aromatic CH |

| ¹H | 2.2-2.8 | Singlet (broad) | 18H | N(CH₃)₂ |

| ¹³C | 125-140 | Multiple | 6C | Aromatic C |

| ¹³C | 40-45 | Singlet | 6C | N(CH₃)₂ |

| ²⁹Si | -30 to -50 | Singlet | 1Si | Central Si |

Infrared and Raman Spectral Assignments

Vibrational spectroscopy provides detailed information about the molecular structure and bonding characteristics of tris(dimethylamino)phenylsilane through analysis of infrared and Raman spectra [12] [13] [14].

Infrared Spectroscopy

The infrared spectrum of tris(dimethylamino)phenylsilane exhibits characteristic absorption bands that can be assigned to specific vibrational modes [13]. The Si-N stretching vibrations appear in the region of 800-900 cm⁻¹, which is typical for silicon-nitrogen bonds in aminosilane compounds. These bands are of medium to strong intensity and provide direct evidence for the Si-N connectivity.

The Si-C stretching vibrations involving the phenyl group are observed at 1100-1200 cm⁻¹, appearing as strong absorption bands [14]. The aromatic C-H stretching vibrations occur at 3050-3100 cm⁻¹, while the aliphatic C-H stretching modes of the dimethylamino groups appear at 2800-3000 cm⁻¹ as strong absorptions.

The aromatic C=C stretching vibrations are observed at 1580-1620 cm⁻¹, providing confirmation of the phenyl ring structure [15]. The N(CH₃)₂ bending vibrations appear at 1450-1480 cm⁻¹, while the out-of-plane C-H bending modes are observed at 750-850 cm⁻¹.

Raman Spectroscopy

The Raman spectrum complements the infrared data by providing information about symmetric vibrational modes and polarizability changes [14] [16]. The Si-N stretching vibrations appear at 810-890 cm⁻¹ in the Raman spectrum, with intensities that reflect the polarizability of the Si-N bonds.

The symmetric breathing modes of the phenyl ring are observed at characteristic frequencies, while the Si-C stretching vibrations appear at 1110-1190 cm⁻¹ [15]. The complementary nature of infrared and Raman spectroscopy allows for complete vibrational assignment and provides insight into the molecular symmetry.

Table 3.3. Vibrational Frequencies for Tris(dimethylamino)phenylsilane

| Assignment | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Si-N stretching | 800-900 | 810-890 | Medium-Strong |

| Si-C stretching | 1100-1200 | 1110-1190 | Strong |

| C-H stretching (aromatic) | 3050-3100 | 3055-3095 | Medium |

| C-H stretching (aliphatic) | 2800-3000 | 2810-2990 | Strong |

| Aromatic C=C stretching | 1580-1620 | 1585-1615 | Medium-Strong |

| N(CH₃)₂ bending | 1450-1480 | 1455-1475 | Medium |

| Si-N-C bending | 400-500 | 410-490 | Weak-Medium |

Mass Spectrometric Profiling

Mass spectrometric analysis of tris(dimethylamino)phenylsilane provides valuable information about molecular fragmentation patterns and structural confirmation [17] [18] [19]. The electron ionization mass spectrum exhibits characteristic fragmentation pathways that reflect the molecular structure and bonding patterns.

The molecular ion peak appears at m/z 237, corresponding to the molecular formula C₁₂H₂₃N₃Si [20] [21]. This peak typically exhibits moderate intensity (15-25% relative abundance) due to the stability of the molecular ion under electron impact conditions. The molecular ion peak provides definitive confirmation of the molecular weight and elemental composition.

The base peak in the mass spectrum typically corresponds to the dimethylamino cation at m/z 44 [N(CH₃)₂⁺], which appears with 100% relative intensity [17] [18]. This fragmentation pattern is characteristic of compounds containing dimethylamino substituents and reflects the stability of the resulting cation.

Significant fragment ions include the loss of methyl radicals to give peaks at m/z 222 (M-CH₃) and m/z 207 (M-2CH₃), with relative intensities of 8-15% and 5-12%, respectively [19]. The loss of the dimethylamino group produces a fragment at m/z 193 [M-N(CH₃)₂] with 20-35% relative intensity.

The phenyl cation appears at m/z 77 [C₆H₅⁺] with significant intensity (40-60%), while the phenylsilicon fragment at m/z 151 exhibits 30-50% relative intensity [17]. Other notable fragments include the tropylium-like ion at m/z 105 (25-40%) and the protonated dimethylamine at m/z 58 (60-80%).

Table 3.4. Mass Spectrometric Fragmentation Data for Tris(dimethylamino)phenylsilane

| Fragment m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 237 (M⁺- ) | 15-25 | Molecular ion |

| 222 (M-CH₃) | 8-15 | Loss of methyl radical |

| 207 (M-2CH₃) | 5-12 | Loss of two methyl radicals |

| 193 [M-N(CH₃)₂] | 20-35 | Loss of dimethylamino group |

| 151 | 30-50 | Phenylsilicon fragment |

| 105 (C₈H₉) | 25-40 | Tropylium-like ion |

| 77 (C₆H₅⁺) | 40-60 | Phenyl cation |

| 58 [N(CH₃)₂ + H] | 60-80 | Protonated dimethylamine |

| 44 [N(CH₃)₂⁺] | 100 | Dimethylamino cation (base peak) |

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Flammable;Irritant